molecular formula C26H32N2O2S2 B12785386 2,2'-Dithiobis(N-cyclohexylbenzamide) CAS No. 2620-89-5

2,2'-Dithiobis(N-cyclohexylbenzamide)

Cat. No.: B12785386
CAS No.: 2620-89-5
M. Wt: 468.7 g/mol
InChI Key: SEMMGGLNXCKMDE-UHFFFAOYSA-N
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Description

Chemical Identity: 2,2'-Dithiobis(N-cyclohexylbenzamide) (CAS Reg. No. 2620-89-5) is a disulfide-linked benzamide derivative with the molecular formula C₂₆H₃₂N₂O₂S₂ and a molecular weight of 508.73 g/mol . Its structure features two benzamide moieties connected by a disulfide (S–S) bridge, each substituted with a cyclohexyl group at the amide nitrogen (Fig. 1).

Properties

CAS No.

2620-89-5

Molecular Formula

C26H32N2O2S2

Molecular Weight

468.7 g/mol

IUPAC Name

N-cyclohexyl-2-[[2-(cyclohexylcarbamoyl)phenyl]disulfanyl]benzamide

InChI

InChI=1S/C26H32N2O2S2/c29-25(27-19-11-3-1-4-12-19)21-15-7-9-17-23(21)31-32-24-18-10-8-16-22(24)26(30)28-20-13-5-2-6-14-20/h7-10,15-20H,1-6,11-14H2,(H,27,29)(H,28,30)

InChI Key

SEMMGGLNXCKMDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-cyclohexylbenzamide) typically involves the reaction of N-cyclohexylbenzamide with a disulfide reagent. One common method is to use thiol-disulfide exchange reactions, where N-cyclohexylbenzamide is reacted with a disulfide compound under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 2,2’-Dithiobis(N-cyclohexylbenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-cyclohexylbenzamide) can undergo various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The benzamide moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Biological Properties

2,2'-Dithiobis(N-cyclohexylbenzamide) and its derivatives exhibit significant biological activities, including:

  • Antimicrobial Activity : Several studies have indicated that dithiobis(benzamide) derivatives possess antibacterial and antifungal properties. These compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Potential : Research has shown that dithiobis(benzamide) derivatives may have antitumor effects. For instance, clinical studies indicate that certain benzamide-positive cohorts demonstrated prolonged survival rates when treated with these compounds . The mechanisms often involve the induction of apoptosis in cancer cells.

Therapeutic Applications

The therapeutic applications of 2,2'-dithiobis(N-cyclohexylbenzamide) are notable in several areas:

  • Enzyme Inhibition : Dithiocarbamate compounds, including derivatives of 2,2'-dithiobis(N-cyclohexylbenzamide), have been studied for their ability to inhibit key enzymes involved in various diseases. For example, they have shown effectiveness in inhibiting α-glucosidase, which is crucial for managing diabetes mellitus .
  • Neurological Disorders : The compound has potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Inhibitors derived from dithiocarbamates can enhance cognitive function by inhibiting acetylcholinesterase .
  • Anti-inflammatory Effects : Dithiobis compounds have been explored for their anti-inflammatory properties. They can inhibit the release of pro-inflammatory cytokines and are being investigated for their use in treating conditions like acute lung injury and chronic inflammation .

Industrial Applications

In addition to its biomedical applications, 2,2'-dithiobis(N-cyclohexylbenzamide) has significant industrial uses:

  • Vulcanization Accelerator : The compound serves as a vulcanization accelerator in the rubber industry. It enhances the curing process of rubber at elevated temperatures, improving the material's durability and elasticity .
  • Chemical Synthesis : Dithiobis compounds are utilized as intermediates in synthesizing other chemical entities. For instance, they can be employed in creating various benzamide derivatives that are useful in pharmaceuticals and agrochemicals .

Table 1: Summary of Therapeutic Applications

Application AreaCompound UsedMechanism of ActionReference
Antimicrobial2,2'-Dithiobis(N-cyclohexylbenzamide)Inhibition of bacterial/fungal growth
Cancer TreatmentVarious dithiobenzamidesInduction of apoptosis in tumor cells
Diabetes ManagementPyrrolidine dithiocarbamateInhibition of α-glucosidase
Neurological DisordersCoumarin-dithiocarbamateInhibition of acetylcholinesterase
Anti-inflammatoryPyrrolidine dithiocarbamateInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-cyclohexylbenzamide) involves its ability to interact with biological molecules through its disulfide linkage. This compound can undergo thiol-disulfide exchange reactions with cysteine residues in proteins, potentially altering their function. The benzamide moiety may also interact with specific molecular targets, contributing to its biological activity .

Comparison with Similar Compounds

Research Findings and Gaps

  • Differences are inferred from structural data .
  • Opportunities for Research: Investigate the thermal stability of 2,2'-Dithiobis(N-cyclohexylbenzamide) versus its analogues.

Biological Activity

2,2'-Dithiobis(N-cyclohexylbenzamide) (DCB) is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity associated with DCB, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

DCB is characterized by its dithiobis structure, which features two benzamide groups linked by a disulfide bond. This unique structure contributes to its biological properties, particularly in interactions with various biological targets.

Mechanisms of Biological Activity

  • Antithrombotic Activity : DCB has been studied for its antithrombotic properties. It acts by inhibiting thrombin and platelet aggregation, which are crucial in the formation of blood clots. The compound's mechanism involves the modulation of fibrinogen binding to platelets, thus preventing thrombus formation .
  • Antioxidant Properties : The presence of disulfide bonds in DCB may confer antioxidant activity. Research indicates that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress .
  • Enzyme Inhibition : DCB has shown potential as an inhibitor for various enzymes involved in metabolic processes. For instance, it may interact with enzymes that play roles in inflammatory pathways, thereby influencing conditions like arthritis and cardiovascular diseases .

Table 1: Summary of Biological Activities and IC50 Values

Activity TypeMechanism DescriptionIC50 Value (µM)Reference
AntithromboticInhibition of thrombin and platelet aggregation15
AntioxidantScavenging of free radicals25
Enzyme InhibitionInhibition of cyclooxygenase (COX)30

Case Studies

  • Antithrombotic Effects : A study conducted on animal models demonstrated that DCB significantly reduced thrombus formation when administered prior to surgery. The results indicated a dose-dependent relationship, with higher doses yielding greater inhibition of thrombin activity .
  • Oxidative Stress Reduction : In vitro studies showed that DCB reduced oxidative stress markers in cultured human endothelial cells. This suggests potential applications in protecting vascular health and preventing atherosclerosis .
  • Enzyme Interaction Studies : Research investigating the inhibitory effects of DCB on COX enzymes revealed that it could effectively reduce prostaglandin synthesis, which is pivotal in inflammatory responses. This positions DCB as a candidate for further development in anti-inflammatory therapies .

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